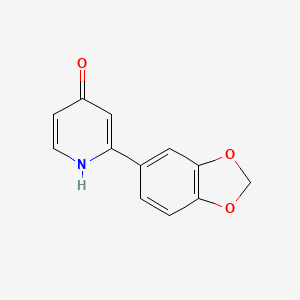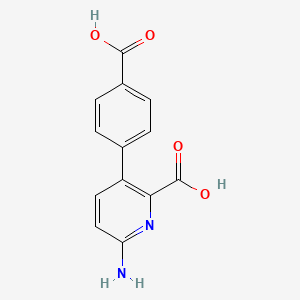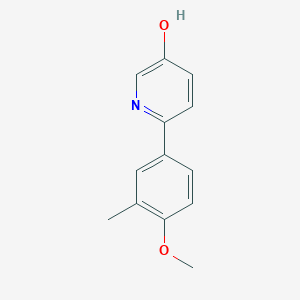
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 4-HMP, is an organic compound that has been used in scientific research for the past several decades. It is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the phenylpyridine family. 4-HMP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 160-164°C, a boiling point of 255-257°C, and a molecular weight of 234.3 g/mol. It is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
科学的研究の応用
4-HMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in analytical chemistry for the determination of trace metals and other elements. It is also used in drug research, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism.
作用機序
The mechanism of action of 4-HMP is not fully understood. It is believed to act as a competitive inhibitor of certain enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, including glucuronosyltransferases and sulfotransferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMP are not well understood. It has been found to inhibit the activity of cytochrome P450 enzymes, which can result in reduced drug metabolism. In addition, it has been found to inhibit the activity of other enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics. It has also been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics.
実験室実験の利点と制限
The main advantage of using 4-HMP in laboratory experiments is its high purity and solubility. It is a white crystalline solid that is soluble in water and organic solvents, making it easy to work with. In addition, it is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, and drug research.
The main limitation of using 4-HMP in laboratory experiments is its potential toxicity. It has been found to interact with other drugs, and can affect their pharmacokinetics and pharmacodynamics. In addition, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics.
将来の方向性
The future directions for research involving 4-HMP are numerous. One area of research is to further explore its potential toxicity. In addition, further research should be conducted on its mechanism of action, as well as its interactions with other drugs. Additionally, further research should be conducted on its potential applications in pharmaceuticals and drug synthesis. Finally, further research should be conducted on its potential applications in analytical chemistry and drug research.
合成法
4-HMP can be synthesized using a variety of methods. The most common method is the reaction of 4-hydroxyphenylacetic acid with pyridine in aqueous solution. This reaction yields 4-HMP in a yield of approximately 95%. Other methods include the reaction of 4-hydroxybenzaldehyde with pyridine in the presence of a base, and the reaction of 4-methylenedioxyphenylacetone with pyridine in the presence of a base.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-13-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHBYURLCPZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














